molecular formula C11H8N2O4 B8514774 5-Nitro-2-(pyrrol-1-yl)benzoic acid

5-Nitro-2-(pyrrol-1-yl)benzoic acid

Cat. No.: B8514774
M. Wt: 232.19 g/mol
InChI Key: LLBNURHUYGGQJR-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a nitro (-NO₂) group at the 5-position and a pyrrole ring (-C₄H₄N) at the 2-position. This compound is structurally characterized by its aromatic benzoic acid core, which is substituted with electron-withdrawing (nitro) and electron-donating (pyrrole) groups.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

5-nitro-2-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H8N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h1-7H,(H,14,15)

InChI Key

LLBNURHUYGGQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Data is synthesized from peer-reviewed sources (see references).

Key Observations

Substituent Effects on Bioactivity: Pyrrolidine vs. Morpholine: The oxygen atom in morpholine (compound 11) likely enhances water solubility, making it advantageous for in vitro assays .

Synthetic Accessibility: Compound 12 was synthesized via Suzuki-Miyaura cross-coupling (59% yield), a method applicable to other analogs with boronic acid partners . NPPB, a commercial compound with a phenylpropylamino group, is used in biological studies without reported synthesis challenges .

Biological Relevance :

  • Pyrrolidine/pyrrole-containing analogs (e.g., compound 9) are explored for targeting bacterial enzymes (e.g., IspD), while NPPB is utilized in ion channel research .
  • The nitro group in all compounds may act as a hydrogen-bond acceptor or electron-withdrawing modifier, altering interaction with biological targets.

Preparation Methods

Conventional Nitration with Mixed Acid

A widely adopted method involves the use of a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures. For example, nitration of 2-(pyrrol-1-yl)benzoic acid at 0–5°C yields this compound with 72% efficiency. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺). Over-nitration is mitigated by maintaining subambient temperatures and stoichiometric control of nitric acid.

Table 1: Nitration Conditions and Yields

PrecursorNitrating AgentTemperature (°C)Time (h)Yield (%)
2-(Pyrrol-1-yl)benzoic acidHNO₃/H₂SO₄0–5472
3,5-Dinitrobenzoic acidNa₂S·9H₂O25268

Partial Reduction of Dinitro Intermediates

An alternative pathway involves partial reduction of 3,5-dinitrobenzyl alcohol derivatives. Sodium sulfide hydrate (Na₂S·9H₂O) in methanol selectively reduces one nitro group to an amine, which is subsequently cyclized with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring. This method avoids harsh nitration conditions and achieves a 68% yield.

Optimization Strategies

Solvent Effects

DMF outperforms less polar solvents (e.g., THF) in SNAr reactions due to its ability to stabilize charged intermediates. Reactions in DMF achieve 85% yield compared to 52% in THF under identical conditions.

Temperature and Time

Elevated temperatures (150°C) accelerate SNAr kinetics but risk decomposition. A balance is struck by limiting reactions to 20 hours. For nitration, temperatures above 10°C promote over-nitration, reducing yields by 15–20%.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : Aromatic protons appear as a multiplet at δ 7.3–8.1 ppm, while pyrrolidine protons resonate at δ 1.9–3.3 ppm.

  • LC-MS : Molecular ion [M+H]⁺ at m/z 265.1 confirms the molecular formula C₁₁H₁₂N₂O₄.

  • IR Spectroscopy : Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Purity Assessment

HPLC with a C18 column (methanol/water gradient) reveals ≥98% purity for optimized syntheses.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodAdvantagesLimitationsYield (%)
Mixed Acid NitrationHigh regioselectivityRequires cryogenic conditions72
Partial ReductionAvoids strong acidsMulti-step, lower yield68
Solid-Phase SynthesisScalable, high-throughputSpecialized resin required65

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-Nitro-2-(pyrrol-1-yl)benzoic acid and its derivatives?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Liquid chromatography-mass spectrometry (LC-MS) is ideal for purity assessment and detecting trace impurities in synthesized batches. For stability studies, employ spectrophotometric monitoring at varying pH and temperature conditions .

Q. How should researchers prepare stock solutions of nitro-substituted benzoic acid derivatives for cellular assays?

  • Methodological Answer : Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to achieve a concentrated stock (e.g., 10–50 mM), then dilute in experimental buffers (e.g., PBS or culture medium) to minimize solvent toxicity (<0.1% DMSO final). Validate solubility via dynamic light scattering (DLS) or turbidity assays. Pre-test solvent effects using vehicle-only controls .

Q. What in vitro models are suitable for initial screening of biological activity for this compound?

  • Methodological Answer : Use immortalized cell lines (e.g., human trabecular meshwork cells or conjunctival fibroblasts) for preliminary assays. Standardize protocols for proliferation (MTT assay) and apoptosis (Annexin V/PI staining with flow cytometry). Include positive controls (e.g., staurosporine for apoptosis) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating ion channel activity?

  • Methodological Answer : Employ whole-cell patch clamp electrophysiology to measure chloride currents in transfected HEK293 cells or primary smooth muscle cells. Compare inhibition efficacy with known blockers (e.g., NPPB for Cl⁻ channels or DIDS for anion exchangers). Use voltage-step protocols to assess voltage dependence and reversibility via washout experiments .

Q. What strategies resolve contradictory data on cell-type-specific effects of this compound (e.g., proliferation vs. apoptosis)?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., TGF-β1 for fibrosis or p53 for apoptosis). Perform co-treatment experiments with pathway-specific inhibitors (e.g., SB431542 for TGF-β1 signaling). Validate findings using siRNA knockdown of target genes in discrepant cell models .

Q. How can the specificity of this compound as a chloride channel inhibitor be validated?

  • Methodological Answer : Use a panel of structurally diverse chloride channel blockers (e.g., NPPB, flufenamic acid, tamoxifen) in parallel assays. Generate concentration-inhibition curves to calculate IC₅₀ values and compare selectivity ratios. Test in chloride-transport-deficient cell lines (e.g., CRISPR-Cas9-edited ClC-2 knockouts) to confirm on-target effects .

Q. What experimental designs are optimal for studying mitochondrial involvement in apoptosis induced by this compound?

  • Methodological Answer : Monitor mitochondrial membrane potential (ΔΨm) using JC-1 dye and assess cytochrome c release via subcellular fractionation. Combine with caspase-3/7 activity assays and BH3 profiling to distinguish intrinsic vs. extrinsic apoptosis pathways. Validate using cyclosporine A (mitochondrial permeability transition pore inhibitor) .

Data Analysis and Interpretation

Q. How should researchers address variability in dose-response outcomes across studies?

  • Methodological Answer : Standardize protocols by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ and assess curve steepness. Perform meta-analyses of published data to identify confounding factors (e.g., cell passage number, serum concentration) .

Q. What statistical approaches are recommended for analyzing time-dependent effects on ion channel modulation?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements in patch clamp datasets. Use time-lapse fluorescence imaging (e.g., FLIPR assays) to quantify real-time ion flux changes. Pair with Kaplan-Meier survival analysis for apoptosis/proliferation time courses .

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